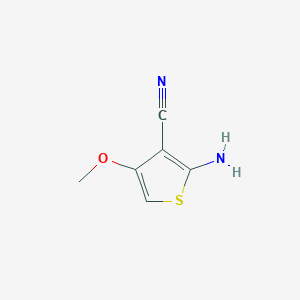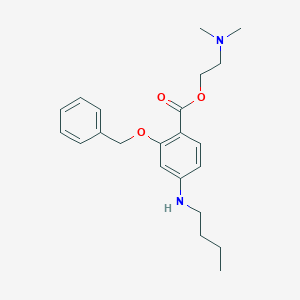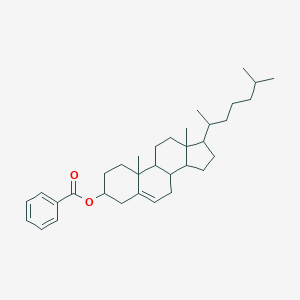
Cholesteryl benzoate
Overview
Description
Cholesteryl benzoate, also known as 5-cholesten-3-yl benzoate, is an organic compound that is an ester of cholesterol and benzoic acid. It is notable for being one of the first materials in which liquid crystal properties were discovered. This compound forms cholesteric liquid crystals with a helical structure and is used in various applications, including liquid crystal displays and thermochromic liquid crystals .
Mechanism of Action
Target of Action
Cholesteryl benzoate is an organic chemical, an ester of cholesterol and benzoic acid .
Mode of Action
This compound forms cholesteric liquid crystals with a helical structure . This unique property allows it to be used in various applications, particularly in the creation of thermochromic liquid crystals .
Biochemical Pathways
Its primary use is in the formation of liquid crystals rather than interacting with biological systems .
Result of Action
As a component of liquid crystals, this compound contributes to the unique properties of these materials, such as their ability to reflect certain wavelengths of light . .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, its transition into a liquid crystal state occurs at specific temperatures . Its stability and efficacy in forming liquid crystals can also be affected by the presence of other compounds, such as cholesteryl nonanoate and cholesteryl oleyl carbonate .
Biochemical Analysis
Biochemical Properties
Cholesteryl benzoate is involved in the formation of cholesteric liquid crystals It is known that it can interact with other biomolecules, such as enzymes and proteins, in the formation of these crystals .
Cellular Effects
It is known that this compound can influence cell function through its role in the formation of liquid crystals
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its ability to form cholesteric liquid crystals This involves binding interactions with other biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can form liquid crystals, which may have long-term effects on cellular function .
Metabolic Pathways
It is known that this compound is an ester of cholesterol and benzoic acid
Transport and Distribution
It is known that this compound can form liquid crystals, which may influence its localization or accumulation .
Subcellular Localization
Given its role in the formation of liquid crystals, it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Cholesteryl benzoate can be synthesized through the esterification of cholesterol with benzoic acid. One common method involves reacting cholesterol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the direct esterification of cholesterol with benzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Chemical Reactions Analysis
Cholesteryl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cholesterol and benzoic acid.
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cholesteryl benzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study liquid crystal behavior and phase transitions.
Biology: this compound is used in the study of cell membrane dynamics and cholesterol metabolism.
Medicine: It is used in the development of drug delivery systems and as a component in some pharmaceutical formulations.
Industry: This compound is used in the production of liquid crystal displays, thermochromic materials, and certain cosmetic products
Comparison with Similar Compounds
Cholesteryl benzoate is similar to other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl oleyl carbonate. These compounds also form cholesteric liquid crystals and have similar applications. this compound is unique due to its historical significance as the first discovered liquid crystal material and its specific phase transition temperatures .
Similar compounds include:
- Cholesteryl nonanoate
- Cholesteryl oleyl carbonate
- Cholesteryl chloride
Each of these compounds has unique properties and applications, but they all share the ability to form liquid crystal phases .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZUFUGNHDDLRQ-LLHZKFLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897509 | |
| Record name | Cholesteryl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Cholesteryl benzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
604-32-0 | |
| Record name | Cholesteryl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesteryl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-beta-yl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N09H13SHLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cholesteryl benzoate?
A1: this compound is a chemical compound formed from the esterification of cholesterol with benzoic acid. It belongs to a class of compounds known as cholesteryl esters, which are important components of cell membranes and are also found in atheromatous lesions. []
Q2: What are the main applications of this compound?
A2: this compound is primarily known for its liquid crystalline properties, particularly its ability to form cholesteric liquid crystals. [, , , ] This property has led to its use in various applications, including:
- Thermochromic materials: this compound is often combined with other cholesteryl esters, like cholesteryl nonanoate and cholesteryl oleyl carbonate, to create mixtures that exhibit thermochromic behavior. These mixtures change color in response to temperature variations, making them suitable for applications like thermometers, temperature sensors, and novelty items. [, , ]
- Liquid Crystal Displays (LCDs): While not as widely used as nematic liquid crystals in LCD technology, this compound played a historical role in the early development of LCDs. Its ability to manipulate light polarization under the influence of electric fields makes it relevant in specific display applications. [, , ]
Q3: How is this compound characterized structurally?
A3:
- Molecular Formula: C34H50O2 [, ]
- Molecular Weight: 490.77 g/mol []
- Spectroscopic Data:
- Infrared (IR) spectroscopy: The IR spectra of this compound have been studied in detail, particularly the behavior of the carbonyl group (C=O) stretching vibrations in different phases. Research shows a strengthening of local intermolecular interactions in the cholesteric phase, as evidenced by shifts in the carbonyl absorption band. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR studies have been conducted to determine orientational order parameters in this compound and other cholesteryl esters. These studies provide insights into the molecular arrangement and dynamics within the liquid crystalline phases. []
Q4: What is the significance of the polymorphic behavior of this compound?
A4: this compound exhibits polymorphism, meaning it can exist in different solid-state crystalline forms. Researchers have identified at least six different polymorphs of this compound. [] Each polymorph has a unique crystal structure, which influences its physical properties, including melting point, stability, and optical properties. Understanding the polymorphic behavior of this compound is crucial for controlling its properties in various applications. For instance, different polymorphs might exhibit different solubilities, dissolution rates, and stabilities, ultimately impacting the performance of formulations containing this compound. [, ]
Q5: How does the structure of this compound relate to its liquid crystal properties?
A5: The rigid, planar structure of the cholesteryl moiety, combined with the flexible alkyl chain and the polar benzoate group, contributes to the formation of the cholesteric mesophase. [, , , , , ] The interplay of these structural features influences intermolecular interactions, leading to the characteristic helical arrangement of molecules in the cholesteric phase. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light, which gives rise to their iridescent colors.
Q6: How does this compound behave in mixtures with other compounds?
A6: this compound's behavior in mixtures depends on the nature of the other components:
- Mixtures with other cholesteryl esters: When combined with other cholesteryl esters, like cholesteryl nonanoate, cholesteryl myristate, or cholesteryl oleyl carbonate, this compound forms binary or ternary mixtures that exhibit a broader mesophase range compared to the pure compounds. These mixtures often display enhanced thermochromic properties, making them valuable for temperature-sensing applications. [, , ]
- Mixtures with nematic liquid crystals: Combining this compound with nematic liquid crystals can induce chirality in the nematic phase, leading to the formation of chiral nematic or cholesteric phases. This chiral induction is valuable for creating materials with specific optical properties, such as those used in twisted nematic liquid crystal displays. [, , ]
- Mixtures with polymers: Adding polymers to this compound can influence its phase behavior and stability. For instance, incorporating polymers into a cholesteric liquid crystal can stabilize the blue phase, a thermodynamically stable phase with potential applications in displays and photonics. [, ]
Q7: Are there any known safety concerns regarding this compound?
A7: While this compound is generally considered safe for most applications, research has identified its presence in breast milk, raising concerns about potential exposure to infants. [] Studies are needed to assess potential health risks associated with such exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


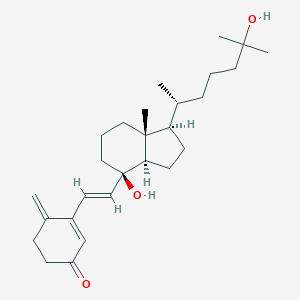

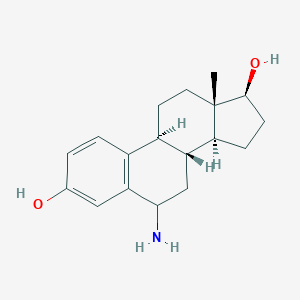
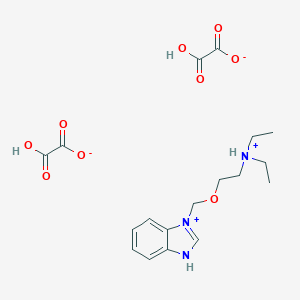
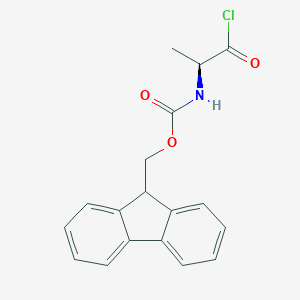
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)


